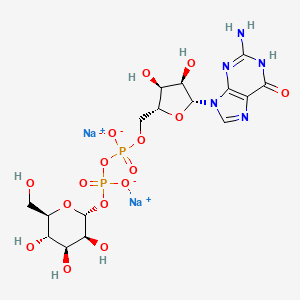

GDP-|A-D-mannose (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GDP-α-D-mannose (disodium) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. This compound is a substrate for enzymes called mannosyltransferases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: GDP-α-D-mannose is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme belongs to a family of nucleotidyl-transferases and is found in bacteria, fungi, plants, and animals .

Industrial Production Methods: Industrial production of GDP-α-D-mannose involves the enzymatic synthesis using recombinant phosphomannomutase and GDP-mannose pyrophosphorylase from sources such as Salmonella enterica .

Analyse Chemischer Reaktionen

Types of Reactions: GDP-α-D-mannose undergoes glycosylation reactions where it donates mannose to various acceptor molecules . It can also participate in competitive inhibition with respect to guanosine triphosphate and non-competitive inhibition with respect to mannose-1-phosphate .

Common Reagents and Conditions:

Glycosylation: Mannosyltransferases are the common enzymes used.

Major Products: The major products formed from these reactions include glycosylated proteins and lipids, which are essential for various biological functions .

Wissenschaftliche Forschungsanwendungen

GDP-α-D-mannose is extensively used in scientific research due to its role in glycosylation processes. It is crucial in the study of disorders related to compromised glucose metabolism and is a critical intermediate in the biosynthesis of sugar nucleotides. Its applications span across chemistry, biology, medicine, and industry, particularly in the synthesis of glycolipids and glycoproteins .

Wirkmechanismus

GDP-α-D-mannose acts as a donor substrate for mannosyltransferases, facilitating the transfer of mannose to acceptor molecules . This process is essential for the synthesis of glycoproteins and glycolipids, which play vital roles in cell signaling, adhesion, and immune response . The compound exhibits competitive inhibition with guanosine triphosphate and non-competitive inhibition with mannose-1-phosphate .

Vergleich Mit ähnlichen Verbindungen

GDP-β-D-mannose: Another form of GDP-mannose that serves as a precursor for GDP-β-L-fucose.

GDP-L-fucose: Involved in the synthesis of fucosylated glycans.

Uniqueness: GDP-α-D-mannose is unique due to its specific role as a donor substrate for mannosyltransferases and its involvement in the synthesis of glycoproteins and glycolipids . Its ability to undergo competitive and non-competitive inhibition with guanosine triphosphate and mannose-1-phosphate, respectively, further distinguishes it from similar compounds .

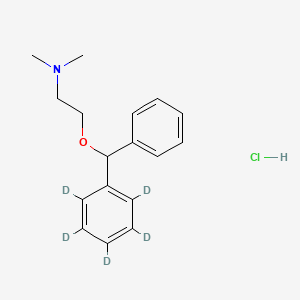

Eigenschaften

Molekularformel |

C16H23N5Na2O16P2 |

|---|---|

Molekulargewicht |

649.3 g/mol |

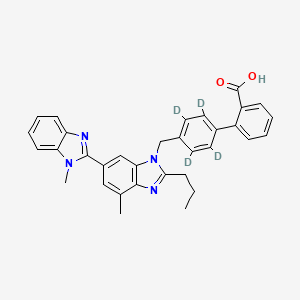

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |

InChI-Schlüssel |

XOAGKSFNHBWACO-RAUZPKMFSA-L |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)